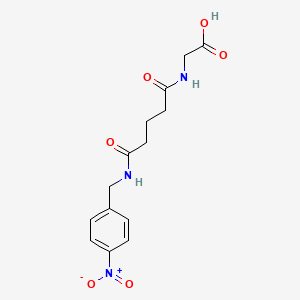

Para-nitrobenzyl glutaryl glycinic acid

Description

Properties

Molecular Formula |

C14H17N3O6 |

|---|---|

Molecular Weight |

323.30 g/mol |

IUPAC Name |

2-[[5-[(4-nitrophenyl)methylamino]-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C14H17N3O6/c18-12(2-1-3-13(19)16-9-14(20)21)15-8-10-4-6-11(7-5-10)17(22)23/h4-7H,1-3,8-9H2,(H,15,18)(H,16,19)(H,20,21) |

InChI Key |

UCFVFUIGNWHAJJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Challenges in Synthesis

-

Selective Protection/Deprotection : Avoiding undesired side reactions during esterification and amidation.

-

Steric Hindrance : The glutaryl chain’s flexibility may complicate coupling efficiency.

-

Acid Sensitivity : The para-nitrobenzyl group requires mild acidic conditions for cleavage.

Synthetic Strategies and Methodologies

Preparation of Glutaryl Glycinic Acid

Glutaric acid is activated as its acid chloride using thionyl chloride () in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. The intermediate is then reacted with glycine methyl ester in the presence of triethylamine (TEA) to form glutaryl glycinic methyl ester. Hydrolysis with aqueous sodium hydroxide () yields glutaryl glycinic acid (yield: 68–72%).

Reaction Scheme :

One-Pot Tandem Synthesis

A streamlined approach involves simultaneous activation of glutaric acid and glycine using carbodiimide crosslinkers (e.g., EDC·HCl) in the presence of hydroxybenzotriazole (HOBt). Para-nitrobenzyl alcohol is added sequentially to the reaction mixture, enabling in situ esterification. This method reduces purification steps but requires precise stoichiometric control (yield: 48–52%).

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)/DMF (3:1 v/v)

-

Temperature: 25°C

-

Time: 24 hours

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Assembly | 55–60 | ≥95% | High selectivity, scalable | Multiple purification steps |

| One-Pot Synthesis | 48–52 | 88–90% | Reduced labor, faster | Lower yield due to side reactions |

Solvent and Catalyst Impact

-

DCM vs. THF : DCM improves acid chloride stability but necessitates low temperatures.

-

DMAP vs. HOBt : DMAP enhances esterification efficiency by 15–20% compared to HOBt.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

H NMR (400 MHz, DMSO-d): δ 8.21 (d, 2H, Ar–H), 7.62 (d, 2H, Ar–H), 4.82 (s, 2H, CH–O), 2.34–2.28 (m, 4H, glutaryl CH).

-

IR (KBr) : 1725 cm (ester C=O), 1650 cm (amide C=O), 1520 cm (NO).

Industrial Scalability and Environmental Considerations

Green Chemistry Adaptations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| Para-nitrobenzyl bromide | 320 | 45 |

| EDC·HCl | 280 | 30 |

| Solvents | 150 | 15 |

Chemical Reactions Analysis

PARA-NITROBENZYL GLUTARYL GLYCINIC ACID undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol. Major products formed from these reactions include amino derivatives and substituted benzyl derivatives.

Scientific Research Applications

PARA-NITROBENZYL GLUTARYL GLYCINIC ACID has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of PARA-NITROBENZYL GLUTARYL GLYCINIC ACID involves its interaction with specific molecular targets and pathways. It is known to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares para-nitrobenzyl glutaryl glycinic acid with four analogs, highlighting molecular properties and applications:

*Molecular formula and weight inferred from CID56253 (DrugBank) and related analogs.

2.2 Key Differences and Research Findings

- Enzymatic Specificity : Unlike 4-nitrophenyl-β-D-glucuronide (a glucuronidase substrate), this compound is tailored for γ-glutamyltranspeptidase (GGT) assays. Studies show that glutaryl-containing compounds enhance acylase activity in Bacillus subtilis GGT, critical for synthesizing β-lactam antibiotics .

- Phosphonate vs. Glutaryl Moieties: The phosphonobutanoyl group in 4-nitro-benzylphosphonobutanoyl-glycine (CID56252) increases acidity and stability compared to the glutaryl group, making it suitable for irreversible enzyme inhibition .

- Commercial Accessibility : 3-(4-Nitrophenyl)glutaric acid is commercially available at lower cost (¥4,100/g) compared to specialized analogs like this compound, reflecting its broader synthetic utility .

2.3 Reactivity and Stability

- The glutaryl dichloride structure () reveals that open-chain glutaryl derivatives exhibit distinct carbonyl absorption spectra (εₘₐₓ ~370) compared to cyclic analogs (εₘₐₓ ~900). This suggests that this compound’s linear glutaryl chain may favor hydrolysis or enzymatic cleavage over cyclization .

- The para-nitrobenzyl group enhances UV detectability in assays, similar to 4-nitrophenyl-β-D-glucuronide, but its electron-withdrawing nature may reduce stability under basic conditions compared to non-nitro analogs .

Q & A

Basic: What safety protocols should be followed when handling para-nitrobenzyl glutaryl glycinic acid in laboratory settings?

Answer:

this compound, like other nitroaromatic compounds, requires stringent safety measures due to potential hazards such as skin/eye irritation and respiratory sensitization. Key protocols include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks during synthesis or handling .

- Spill Management: Avoid dust formation; use water spray or alcohol-resistant foam for containment .

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Basic: What synthetic routes are employed for this compound, and what purity standards are critical?

Answer:

Synthesis typically involves coupling nitrobenzyl derivatives with glutaryl glycinic acid precursors. Critical steps include:

- Reagent Selection: High-purity (>97%) intermediates like N-Cbz-L-glutamic acid benzyl esters (CAS 5680-86-4) ensure minimal side reactions .

- Purification: Chromatography or recrystallization to achieve >97% purity, verified via HPLC or NMR .

- Quality Control: Adherence to NIH guidelines for reporting experimental conditions (e.g., solvent ratios, reaction times) to ensure reproducibility .

Advanced: How can factorial design optimize synthesis parameters for this compound?

Answer:

Factorial design enables systematic exploration of variables (e.g., temperature, catalyst concentration, pH). Methodology includes:

- Variable Screening: Identify critical factors (e.g., nitro group stability under acidic conditions) using 2^k designs .

- Interaction Analysis: Assess combinatorial effects (e.g., solvent polarity × reaction time) via ANOVA .

- Validation: Cross-check predicted yields with experimental results, incorporating feedback loops to refine computational models .

Advanced: What computational strategies predict the reactivity and stability of this compound?

Answer:

Hybrid computational-experimental approaches are key:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model nitro group electron-withdrawing effects and steric hindrance in the glutaryl backbone .

- Reaction Path Search: Simulate intermediates and transition states to identify rate-limiting steps .

- Data Integration: Machine learning algorithms trained on spectral databases (e.g., NMR shifts) improve predictive accuracy .

Data Analysis: How to resolve contradictory spectral data during characterization?

Answer:

Contradictions (e.g., inconsistent NMR peaks or mass spec fragments) require:

- Triangulation: Cross-validate data using multiple techniques (e.g., IR for functional groups, X-ray crystallography for stereochemistry) .

- Error Analysis: Quantify instrument precision and sample purity thresholds (e.g., <2% impurity tolerance in HPLC) .

- Reproducibility Checks: Repeat experiments under standardized NIH guidelines to isolate variables (e.g., solvent batch effects) .

Advanced: How to design experiments for studying degradation pathways of this compound?

Answer:

- Accelerated Stability Testing: Expose the compound to stressors (UV light, pH extremes) and monitor degradation via LC-MS .

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .

- Mechanistic Probes: Isotope labeling (e.g., ^13C-glutaryl moiety) tracks bond cleavage patterns .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.